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Introduction
BMS-986115 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase,

which plays a crucial role in the activation of the Notch signaling pathway. The Notch pathway

is implicated in cell fate decisions, proliferation, and survival, and its dysregulation is associated

with the pathogenesis of various cancers, including breast cancer.[1][2] Notably, aberrant Notch

signaling is linked to the maintenance of cancer stem cells (CSCs), which are thought to drive

tumor initiation, metastasis, and therapeutic resistance. BMS-986115, also known as AL102, is

a pan-Notch inhibitor, targeting all four Notch receptors.[1][2] This technical guide provides a

comprehensive overview of the investigation of BMS-986115 in breast cancer models,

summarizing available data, outlining key experimental protocols, and visualizing relevant

biological pathways and workflows.

Mechanism of Action
BMS-986115 exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein

complex responsible for the final proteolytic cleavage and activation of Notch receptors. This

inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise

translocate to the nucleus and activate the transcription of target genes involved in cell

proliferation, survival, and differentiation.

Signaling Pathway Diagram: Notch Inhibition by BMS-986115
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Caption: Mechanism of Notch signaling inhibition by BMS-986115.

Quantitative Data
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In Vitro Activity
While specific IC50 values of BMS-986115 against a comprehensive panel of breast cancer

cell lines are not publicly available, its high potency against Notch receptors has been reported.

Target IC50 (nM) Reference

Notch1 7.8 [3]

Notch3 8.5 [3]

In Vivo Efficacy in Breast Cancer Xenograft Models
Nonclinical studies have demonstrated the anti-tumor activity of BMS-986115 in solid tumor

xenografts, including breast cancer models.[1] However, detailed quantitative data from these

studies, such as specific tumor growth inhibition (TGI) percentages and the breast cancer cell

lines used, have not been publicly disclosed. Preclinical studies with other gamma-secretase

inhibitors have shown a reduction in breast cancer stem cells and enhancement of

chemotherapy efficacy.[4]

Breast Cancer
Model

Dosing Regimen Outcome Reference

3 Breast Cancer

Xenograft Models

Information not

publicly available

Anti-tumor activity

observed
[1]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of BMS-986115 in breast cancer

models are not available in the public domain. The following are representative protocols for

key experiments typically performed to characterize a novel anti-cancer agent in this context.

In Vitro Cell Proliferation Assay
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram: In Vitro Cell Proliferation Assay
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Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in

appropriate media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: BMS-986115 is serially diluted to a range of concentrations and

added to the cells. Control wells receive vehicle (e.g., DMSO).

Incubation: Plates are incubated for a defined period, typically 72 hours.

Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay

like CellTiter-Glo) is added to each well.

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is

calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound

in a mouse xenograft model.

Workflow Diagram: In Vivo Xenograft Study
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Caption: Workflow for an in vivo xenograft study.

Methodology:

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

Cell Implantation: Human breast cancer cells are implanted subcutaneously or orthotopically

into the mammary fat pad.

Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200

mm³), mice are randomized into treatment and control groups.
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Drug Administration: BMS-986115 is administered orally at various dose levels, typically

once daily. The control group receives the vehicle.

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and

tumor volume is calculated. Animal body weight and general health are also monitored.

Endpoint and Analysis: The study is terminated when tumors in the control group reach a

predetermined size or after a set duration. Tumors are excised, weighed, and may be used

for further analysis (e.g., pharmacodynamics). Tumor growth inhibition is calculated.

Clinical Investigation
BMS-986115 has been evaluated in a multi-arm Phase I dose-escalation study in patients with

advanced solid tumors (NCT01986215).[1][5][6]

Phase I Study Design and Results
Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of BMS-
986115.[1]

Dosing Schedules:

Arm A: Continuous daily dosing (0.3, 0.6, 1.2, 1.5, and 2 mg).[1]

Arm B: Intermittent twice-weekly dosing (2, 4, and 8 mg).[1]

Key Findings:

The MTD was established at 1.5 mg for the daily dosing schedule.[1]

The most common treatment-related adverse events were diarrhea (72%),

hypophosphatemia (64%), and nausea (61%).[1][5]

Pharmacodynamic analyses showed target engagement and inhibition of the Notch

signaling pathway.[5][7]

Of the 36 treated patients, 11 (31%) achieved stable disease, with 5 of those lasting for

more than 6 months.[5]
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Conclusion
BMS-986115 is a potent pan-Notch inhibitor with demonstrated preclinical anti-tumor activity in

breast cancer models and manageable safety profile in early clinical trials. Its mechanism of

action, targeting a key pathway in cancer stem cell biology, makes it a compelling candidate for

further investigation in breast cancer, potentially in combination with other therapies. While

detailed preclinical data in breast cancer models remains largely proprietary, the available

information provides a strong rationale for its continued development. Further studies are

warranted to identify specific breast cancer subtypes that are most likely to respond to BMS-
986115 and to explore rational combination strategies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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